molecular formula C14H11F3N2O3 B2552298 2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline CAS No. 331459-73-5

2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline

Cat. No. B2552298
CAS RN: 331459-73-5
M. Wt: 312.248
InChI Key: AMSXNCUDFLRBQR-UHFFFAOYSA-N
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Description

The compound "2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline" is a fluorinated aniline derivative, which is a class of compounds known for their diverse applications in the chemical industry, including pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, the papers do discuss related fluorinated aniline derivatives and their synthesis, properties, and applications, which can provide insights into the behavior and characteristics of the compound of interest.

Synthesis Analysis

The synthesis of fluorinated aniline derivatives often involves multi-step reactions with careful control of reaction conditions to ensure the introduction of fluorine atoms and other substituents at the desired positions on the aromatic ring. For example, the synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives is achieved through anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, suggesting a method that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline from 3,5-dinitro-1-trifluoromethylbenzene involves fluorination and substitution reactions, indicating the importance of selecting appropriate reagents and conditions for the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of fluorinated aniline derivatives is often characterized using spectroscopic techniques such as IR, UV, and NMR. These techniques can provide information about the presence of functional groups, intramolecular interactions, and the overall geometry of the molecule. For instance, IR and NMR studies have suggested the presence of an intramolecular hydrogen bond in N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives . Such structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Fluorinated aniline derivatives can participate in various chemical reactions, with their reactivity influenced by the nature and position of substituents on the aromatic ring. The study of reaction kinetics and mechanisms, such as the addition-elimination mechanism suggested for the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives, provides valuable insights into how such compounds might behave under different conditions . This information is essential for the development of new synthetic routes and applications for these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aniline derivatives are influenced by their molecular structure. The presence of fluorine atoms and other substituents can affect properties such as solubility, stability, and reactivity. For example, the synthesis of N-(nitrofluorenylidene)anilines and their application as electron transport materials demonstrate the potential of these compounds for use in electrophotography due to their compatibility and stability . Understanding these properties is key to exploring the full potential of fluorinated aniline derivatives in various applications.

properties

IUPAC Name

2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-22-14-3-2-8(4-13(14)19(20)21)7-18-12-6-10(16)9(15)5-11(12)17/h2-6,18H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSXNCUDFLRBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline

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